Product packaging for Acetylsolasodine(Cat. No.:CAS No. 6159-99-5)

Acetylsolasodine

Cat. No.: B1215937
CAS No.: 6159-99-5
M. Wt: 455.7 g/mol
InChI Key: MCQNPWNREVNWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylsolasodine is a synthetically derived steroidal alkaloid that has been efficiently prepared as a lead compound for anticancer research . It belongs to the broader class of Solanum steroidal alkaloids, which are recognized for their diverse and potent pharmacological activities, attracting significant interest for therapeutic development . The primary research value of this compound lies in its potential as a precursor for lead optimization in the development of novel antitumor agents . The strategic O-acetylation of the parent compound, solasodine, is a key modification aimed at enhancing its biological activity or optimizing its pharmacological properties for structure-activity relationship (SAR) studies . Researchers are exploring the mechanisms by which related steroidal alkaloids, such as solasodine and its glycosides, exert their effects. These mechanisms include the induction of apoptosis in cancer cells through the activation of caspase cascades and the modulation of key signaling pathways like AKT/GSK-3β/β-catenin . The entire class of Solanum steroidal glycoalkaloids displays a wide range of bioactivities, including antibiotic, antiviral, and anti-inflammatory effects, suggesting a multi-target potential for this compound in various research contexts . This product is intended for research purposes only, strictly within laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses, nor for food, drug, or household applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H45NO3 B1215937 Acetylsolasodine CAS No. 6159-99-5

Properties

IUPAC Name

(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45NO3/c1-17-8-13-29(30-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)31)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26,30H,7-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQNPWNREVNWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294382
Record name Acetylsolasodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6159-99-5
Record name Acetylsolasodine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetylsolasodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Analog Design of Acetylsolasodine

Strategies for Chemical Derivatization and Scaffold Modification

Incorporation of Novel Heterocyclic Moiety Substitutions

Research into the chemical synthesis and analog design of acetylsolasodine and related steroidal alkaloids has explored various structural modifications. However, direct reports detailing the incorporation of novel heterocyclic moiety substitutions specifically onto the this compound scaffold are not prominently featured in the available literature. The primary focus of studies involving structural diversification of solasodine (B1681914) derivatives has typically centered on modifications of the glycone (sugar) portions of solasodine glycosides or alterations to the steroid backbone itself.

Development of Semi-synthetic Analogues for Mechanistic Probing

The development of semi-synthetic analogues of this compound and related solasodine derivatives has been a significant avenue for understanding their biological mechanisms of action. Researchers have synthesized various modified compounds to probe structure-activity relationships (SAR) and elucidate how specific structural features contribute to observed biological effects, such as cytotoxic, anticancer, or enzyme inhibitory activities.

Studies have focused on synthesizing solasodine glycoside derivatives with varied sugar substituents to investigate their impact on cytotoxic effects. For example, analogues with different sugar moieties have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines, suggesting that the glycone structure plays a crucial role in mediating these cellular responses jst.go.jpddtjournal.com. Furthermore, modifications to the steroid backbone, such as the expansion of the F-ring to include a nitrogen atom, have yielded solasodine analogues that exhibit cholinesterase inhibitory activity, acting as non-competitive inhibitors. These studies also indicated potential neuroprotective effects and provided insights into how E/F ring structures and ring A substitutions influence esterase activity nih.gov.

Other research has involved modifications at specific positions, such as the C(3) position of the solasodine skeleton, to optimize lead compounds for antitumor activity nih.gov. Additionally, the synthesis of sulfated solasodine derivatives and analogues with altered glycosidic bonds has been explored to understand their antiproliferative activities and the importance of sugar unit modifications iomcworld.comsemanticscholar.org. Mechanistic investigations have also touched upon the interaction of solasodine derivatives with cellular targets like the zinc finger domain of GLI1, suggesting a role in modulating the Hedgehog signaling pathway in cancer therapy researchgate.net.

These efforts in synthesizing semi-synthetic analogues are critical for dissecting the molecular underpinnings of solasodine's biological actions, thereby paving the way for the rational design of more potent and targeted therapeutic agents.

Data Table: Solasodine Analogues for Mechanistic Probing

Analogue/Derivative ClassKey Structural ModificationMechanistic Insight/Activity StudiedPrimary Reference(s)
Solasodine Glycoside DerivativesVaried sugar moieties (e.g., rhamnose, 2-hydroxyethoxymethyl, 1,3-dihydroxypropan-2-yloxy-methyl)Induction of apoptosis, G2/M phase cell cycle arrest in cancer cells. jst.go.jpddtjournal.com
Solasodine AnaloguesSeven-membered F ring expansion with nitrogen at position 22aCholinesterase inhibition (non-competitive), neuroprotection against glutamate-induced cytotoxicity. nih.gov
Solasodine DerivativesModification at the C(3) positionLead optimization for antitumor activity, structure-activity relationship studies. nih.gov
Solasodine Derivatives6-O-sulfated derivativesAntiproliferative activities against cancer cell lines. iomcworld.com
Solasodine DerivativesModifications to glycosidic bonds and sugar unitsInvestigating the role of sugar unit and glycosyl bond in cytotoxic activity. iomcworld.comsemanticscholar.org
Solasodine DerivativesInteraction with GLI1 (Zinc finger domain)Modulation of the Hedgehog signaling pathway in breast cancer therapy. researchgate.net

Compound List:

this compound

Solasodine

Solamargine (B1681910)

Solasonine (B1682107)

Soladulcidine

Chaconine

Robeneosides A and B

Cortistatins

Advanced Methodologies for Research and Analytical Characterization of Acetylsolasodine

Chromatographic Techniques for Isolation, Purification, and Quantification in Research Studies

Chromatography is indispensable for separating complex mixtures, isolating target compounds, purifying them to a high degree, and quantifying their presence in various matrices. Several chromatographic techniques are routinely applied in the study of steroidal alkaloids and their derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds like solasodine (B1681914) and its derivatives, including Acetylsolasodine. Its ability to resolve structurally similar compounds makes it ideal for analyzing complex plant extracts or synthesized products. Reversed-phase HPLC (RP-HPLC) is particularly well-suited due to the lipophilic nature of steroidal alkaloids jyoungpharm.org.

Research has focused on optimizing HPLC conditions for solasodine and related glycoalkaloids, often employing C18 stationary phases. Mobile phases typically consist of mixtures of organic solvents (like methanol (B129727) or acetonitrile) and aqueous buffers, with pH control being critical for achieving optimal separation and peak shape jyoungpharm.orgsqu.edu.om. For instance, studies have reported the use of methanol in combination with ammonium (B1175870) dihydrogen phosphate (B84403) buffer, with optimized solvent ratios and pH values, to achieve reproducible and well-separated peaks squ.edu.omsqu.edu.om. Detection is commonly performed using UV detectors, often in the range of 200-205 nm, where many alkaloids exhibit significant absorbance squ.edu.om.

Table 1: Representative HPLC Parameters for Solasodine Analysis

ParameterDetailsSource
Stationary PhaseC18 column (e.g., Symmetry C18, Knauer® C18) jyoungpharm.orgsqu.edu.om
Mobile PhaseMethanol/Acetonitrile : Aqueous buffer (e.g., Ammonium dihydrogen phosphate) jyoungpharm.orgsqu.edu.om
Buffer pHOptimized (e.g., pH 2.5-3.0) jyoungpharm.orgsqu.edu.om
Flow Rate1 mL/min jyoungpharm.orgsqu.edu.om
Detection Wavelength200-205 nm squ.edu.om
Linearity Range1-25 µg/mL (for solasodine) jyoungpharm.org
LOD / LOQ0.2 µg/mL / 0.7 µg/mL (for solasodine) jyoungpharm.org

Research findings indicate that HPLC methods can achieve good linearity and precision for solasodine quantification, with limits of detection (LOD) and quantification (LOQ) suitable for trace analysis jyoungpharm.org. Method development often involves evaluating the effects of solvent-buffer ratios, buffer pH, and buffer molarity to maximize separation efficiency and reproducibility squ.edu.om.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. While steroidal alkaloids like solasodine and its acetylated derivatives may require derivatization to enhance their volatility and thermal stability for GC analysis, GC-MS has been employed in the characterization of solasodine researchgate.net.

GC-MS analysis of solasodine has revealed characteristic mass-to-charge ratios (m/z) corresponding to its molecular weight and fragmentation patterns, aiding in its identification. For instance, a molecular ion peak at m/z 413, a base peak at m/z 114, and an intense fragment at m/z 138 have been reported for solasodine researchgate.net. This technique is valuable for identifying known compounds in complex mixtures by comparing their mass spectra with spectral libraries.

Table 2: GC-MS Data for Solasodine Identification

Analytem/z ValueDescriptionSource
Solasodine413Molecular weight (M+) researchgate.net
Solasodine114Base peak (most abundant fragment) researchgate.net
Solasodine138Intense fragment researchgate.net

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) represents a significant advancement, offering enhanced resolution, speed, and sensitivity compared to traditional HPLC. UPLC-MS, particularly when coupled with high-resolution mass analyzers (e.g., QToF, Orbitrap), is extensively used for metabolite profiling and the structural elucidation of complex natural products nih.govjyoungpharm.org.

In research involving steroidal alkaloids and their derivatives, UPLC-MS/MS techniques are employed to identify and quantify a wide range of metabolites within biological samples or plant extracts jyoungpharm.orgresearchgate.net. This approach allows for the comprehensive characterization of metabolic pathways, the discovery of novel compounds, and the detailed analysis of structural modifications, such as acetylation, in related alkaloids researchgate.net. The high sensitivity and specificity of UPLC-MS are crucial for detecting and identifying compounds at low concentrations, providing detailed structural information through fragmentation patterns.

Thin-Layer Chromatography (TLC) and its advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are valuable qualitative and semi-quantitative analytical techniques. They are often used for initial screening, method development, quality control, and the detection of compounds in plant extracts due to their simplicity, speed, and cost-effectiveness pharmacyjournal.incabr.ieijrrjournal.com.

HPTLC utilizes stationary phases with smaller, more uniform particle sizes and optimized instrumentation for sample application, development, and detection, leading to higher resolution and sensitivity compared to traditional TLC cabr.ieijrrjournal.com. These techniques are employed for the identification of marker compounds, assessment of purity, and detection of adulterants in herbal materials cabr.ie. Research into solasodine has also involved the development of TLC densitometric methods for its quantification squ.edu.om. HPTLC can also be coupled with other detectors, including mass spectrometers, to enhance its analytical power cabr.ie.

Spectroscopic Characterization Techniques in Structural Elucidation for Research

Spectroscopic methods are essential for determining the precise molecular structure of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic connectivity and spatial arrangement within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including steroidal alkaloids like this compound. Both one-dimensional (1D) NMR (¹H NMR and ¹³C NMR) and advanced two-dimensional (2D) NMR techniques (such as COSY, HSQC, HMBC, and NOESY) are routinely utilized rsc.orgnih.govrsc.orgscielo.org.zanih.gov.

¹H NMR provides information about the number and types of hydrogen atoms and their chemical environments, revealing splitting patterns that indicate neighboring protons. ¹³C NMR provides data on the carbon skeleton, indicating the number of unique carbon atoms and their hybridization states. 2D NMR experiments are critical for establishing connectivity: COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons (typically 2-3 bonds away), which is invaluable for piecing together complex structures rsc.orgscielo.org.zaresearchgate.net.

Research on solasodine and related acetylated derivatives, such as acetylleptinidine, has involved detailed ¹H and ¹³C NMR assignments, including the use of DEPT, HMBC, and HSQC experiments to assign chemical shifts to specific atoms researchgate.net. These studies have successfully elucidated the positions of functional groups, such as acetyl moieties, and determined stereochemical configurations, for example, the axial orientation of an acetoxyl group at C-23 in acetylleptinidine researchgate.net.

Table 3: Representative ¹³C NMR Chemical Shifts for Solasodine (CDCl₃)

Carbon AtomChemical Shift (δ, ppm)Source
C-231.6 researchgate.net
C-371.7 researchgate.net
C-442.3 researchgate.net
C-5141.0 researchgate.net
C-6121.5 researchgate.net
C-1776.5 researchgate.net
C-2367.7 researchgate.net
COCH₃170.9 (carbonyl) researchgate.net
COCH₃21.1 (methyl) researchgate.net

(Note: The COCH₃ values are from acetylleptinidine, illustrating typical shifts for an acetyl group, which would be present in this compound.)

The combination of these spectroscopic data with mass spectrometry (MS) provides a comprehensive profile for the definitive structural identification and characterization of this compound.

Compound List:

this compound

Solasodine

O-acetylsolasodine

Acetylleptinidine

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis

Mass spectrometry (MS) and its tandem counterpart (MS/MS) are indispensable tools for the structural elucidation and identification of compounds like this compound. MS provides information on the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments, allowing for the determination of molecular weight and elemental composition with high resolution mdpi.com. Tandem MS (MSn) further enhances structural characterization by isolating specific precursor ions and subjecting them to fragmentation, generating a detailed spectrum of product ions mdpi.comnih.gov.

The fragmentation patterns observed in MS/MS spectra are unique to a molecule's structure, arising from the cleavage of specific chemical bonds. For steroidal alkaloids like solasodine derivatives, fragmentation often involves the loss of sugar moieties if present, and characteristic cleavages within the steroidal ring system, particularly in the E-ring, leading to hydrocarbon ions researchgate.netnih.gov. For instance, studies on solasodine and related compounds have identified major product ions resulting from E-ring fragmentation, yielding ions at m/z 271 and 253, and nitrogenous ions at m/z 126 and 98 researchgate.net. The detailed analysis of these fragment ions, often supported by computational models predicting fragmentation pathways, allows for the confirmation of proposed structures and the identification of structural isomers rfi.ac.uknih.gov. The high sensitivity of MS also permits the analysis of low-level analytes within complex mixtures mdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) vscht.czspecac.commasterorganicchemistry.comutdallas.edu. Each functional group absorbs IR radiation at characteristic frequencies (wavenumbers), creating a unique spectral fingerprint for the compound.

For this compound, IR spectroscopy would be employed to identify key functional groups. Characteristic absorption bands would be expected for C-H stretching (typically below 3000 cm-1 for aliphatic and above 3000 cm-1 for aromatic/alkene C-H bonds) vscht.czmasterorganicchemistry.com. The presence of an acetyl group would likely manifest as a strong carbonyl (C=O) stretch, typically appearing as a sharp, strong peak around 1715 cm-1 specac.commasterorganicchemistry.comutdallas.edu. Other potential absorptions might include C-O stretching frequencies associated with ester linkages or hydroxyl groups if present in a precursor or related compound specac.comutdallas.edu. The interpretation of an IR spectrum involves identifying these characteristic peaks and correlating them with known functional groups to confirm structural features vscht.czspecac.commasterorganicchemistry.comnih.gov.

Electrophoretic Approaches in Complex Mixture Analysis

Electrophoretic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are powerful methods for separating and quantifying compounds like this compound, especially when present in complex biological or natural product mixtures researchgate.netmdpi.comwikipedia.orglibretexts.orgdiva-portal.orgunirioja.esnih.gov. These techniques exploit differences in the physical and chemical properties of analytes, such as polarity, size, and charge, to achieve separation.

HPLC, often utilizing reversed-phase C18 columns, is widely used for the analysis of steroidal alkaloids. For instance, a method for solasodine determination employed a mobile phase of methanol: KH2PO4 buffer (75:25, v/v) at 25°C, achieving good linearity and separation with characteristic retention times nih.govjyoungpharm.org. Retention times are critical parameters for compound identification, with specific values dependent on the chromatographic conditions (e.g., mobile phase composition, column type, flow rate, temperature) researchgate.netunirioja.esnih.govjfda-online.cominacom.nl. CE, on the other hand, separates analytes within a capillary under an electric field, offering high resolution, short analysis times, and minimal solvent consumption mdpi.comwikipedia.orglibretexts.orgdiva-portal.org. Both techniques can be coupled with detectors like UV-Vis or Mass Spectrometry for enhanced sensitivity and specificity, making them suitable for complex mixture analysis mdpi.commdpi.com.

Advanced Sample Preparation Strategies for Research Applications

Effective sample preparation is crucial for the successful analysis of this compound, particularly when dealing with complex matrices that can interfere with analytical measurements. Advanced strategies aim to selectively extract, purify, and concentrate the target analyte while removing interfering substances.

Liquid-liquid extraction (LLE) and Solid-Phase Extraction (SPE) are common techniques. LLE involves partitioning compounds between two immiscible liquid phases, while SPE utilizes a solid sorbent to selectively retain analytes, which are then eluted interchim.comclpmag.combioanalysis-zone.com. Newer approaches, such as dispersive SPE (dSPE) integrated into pipette tips, offer automation, reduced solvent usage, and minimized matrix effects, leading to improved accuracy and throughput clpmag.com. Other advanced sorptive extraction techniques like Fabric Phase Sorptive Extraction (FPSE) and Capsule Phase Microextraction (CPME) are also gaining traction for their efficiency, reusability, and adherence to green analytical chemistry principles chromatographyonline.com. These methods are designed to optimize analyte recovery and purity, ensuring that the sample introduced into analytical instruments like HPLC or MS is representative and free from significant interferences. Extraction with aqueous methanol solutions has been noted as effective for steroidal alkaloids researchgate.net.

Molecular and Cellular Mechanisms of Biological Activity of Acetylsolasodine and Its Analogs

Enzymatic Target Interactions

Acetylsolasodine and its analogs interact with several key enzymes, leading to the disruption of essential cellular processes like DNA topology and bacterial defense mechanisms.

DNA Topoisomerase I and II Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. mdpi.comnih.gov Inhibitors of these enzymes are effective anticancer agents because they lead to DNA damage and cell death. mdpi.com Specifically, this compound (solasodine acetate) is known to cause significant DNA damage and subsequently increase DNA repair activity. mdpi.com

While the precise mechanism has not been fully elucidated for this compound, topoisomerase inhibitors generally function as either "poisons" or "catalytic inhibitors". mdpi.com Topoisomerase poisons, such as etoposide, stabilize the transient complex formed between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strand breaks and leads to the accumulation of toxic DNA lesions. mdpi.comnih.gov Catalytic inhibitors, in contrast, prevent the enzyme from binding to or cleaving DNA in the first place. mdpi.com Given that this compound induces significant DNA damage, it is plausible that its mechanism involves interaction with DNA topoisomerases, potentially acting as a topoisomerase poison. However, further research is required to confirm this specific enzymatic inhibition and characterize the nature of the interaction.

Efflux Pump Modulation and Antibiotic Potentiation

Bacterial efflux pumps are membrane transporters that actively expel antibiotics from the cell, a major mechanism of multidrug resistance. Solasodine (B1681914) has demonstrated significant activity as an efflux pump inhibitor (EPI), thereby potentiating the effects of conventional antibiotics.

Studies on Staphylococcus aureus have shown that solasodine can inhibit the NorA and MepA efflux pumps. This inhibition leads to a higher intracellular concentration of antibiotics. When combined with solasodine, the minimum inhibitory concentration (MIC) of antibiotics such as gentamicin, nofloxacin, and ciprofloxacin (B1669076) against multidrug-resistant strains of S. aureus was significantly reduced. mdpi.com For instance, solasodine in combination with ciprofloxacin against an S. aureus strain overexpressing the MepA pump resulted in a synergistic effect, lowering the antibiotic's MIC. mdpi.com This potentiation effect suggests that solasodine could be used to restore the efficacy of antibiotics against resistant bacterial strains.

BacteriumAntibioticEfflux Pump TargetEffect of Solasodine Combination
S. aureus (multidrug-resistant)GentamicinGeneral50% reduction in MIC mdpi.com
S. aureus (multidrug-resistant)NofloxacinGeneral50% reduction in MIC mdpi.com
S. aureus K2068CiprofloxacinMepASynergistic reduction in MIC mdpi.com
S. aureus 1199BEthidium BromideNorASynergistic reduction in MIC mdpi.com

Interactions with Subcellular Components

The biological activities of this compound and its analogs are also a result of direct interactions with various components within the cell, including the nucleus, mitochondria, and cell membrane.

Nuclear and Cytoplasmic Interactions: Solasodine has been shown to prevent the nuclear translocation of key signaling molecules. By inhibiting the AKT pathway, it halts the accumulation of β-catenin in the nucleus of colorectal cancer cells. mdpi.com Similarly, in gastric cancer models, solasodine blocks the nuclear localization of the transcription factor Gli1, causing it to accumulate in the cytoplasm. mdpi.com

Mitochondrial Interactions: The mitochondrion is a key organelle in the regulation of apoptosis. Solasodine has been observed to induce apoptosis in ovarian cancer cells by reducing the mitochondrial membrane potential. This disruption of mitochondrial integrity is a critical step in initiating the intrinsic apoptotic cascade.

Membrane and Autophagy Interactions: The analog solasonine (B1682107) is hypothesized to bind directly to the neuropilin-1 (NRP1) protein on the cell membrane, which can inhibit downstream signaling pathways like PI3K/Akt and ERK/MAPK. mdpi.com Furthermore, solasodine has been found to interfere with the process of autophagy by disrupting autolysosome degradation in ovarian cancer cells.

DNA Damaging Activity

The direct DNA damaging activity of this compound has not been extensively documented. However, the action of its parent compound, solasodine, and related glycoalkaloids on pathways associated with DNA damage response provides indirect evidence of its potential influence on genomic integrity.

Studies on solasodine have shown that it can induce apoptosis through pathways that are often triggered by cellular stress, including DNA damage. For instance, solasodine treatment in MCF-7 breast cancer cells resulted in an upregulation of the p53 and p21 proteins. phytopharmajournal.comresearchgate.net The p53 protein is a critical tumor suppressor that responds to DNA damage by halting the cell cycle to allow for repair or by initiating apoptosis if the damage is irreparable. Its downstream target, p21, is a cyclin-dependent kinase inhibitor that enforces this cell cycle arrest. The modulation of these proteins suggests that while solasodine may not directly cleave DNA, it likely activates the cellular machinery that responds to genomic stress. phytopharmajournal.comresearchgate.net

Furthermore, some research on related glycoalkaloids suggests a potential role in mitigating DNA damage. For example, solamargine (B1681910) (SM) and solasonine (SS) have been shown to decrease DNA damage and chromosomal aberrations caused by certain alkylating agents. nih.gov This indicates that the steroidal alkaloid structure may interact with DNA or DNA repair mechanisms in complex ways, which could be protective under certain conditions. The precise interaction of these alkaloids with DNA is not fully elucidated but may involve intercalation or disruption of hydrogen bonds, mechanisms proposed for other alkaloids. nih.gov

Anti-lysosomal and Anti-mitochondrial Effects

A significant body of evidence points toward the disruption of lysosomes and mitochondria as a central mechanism for the cytotoxic effects of solasodine and its glycosides, suggesting a similar mode of action for this compound. This activity often culminates in apoptosis initiated via the intrinsic, or mitochondrial, pathway.

Research on solamargine, a prominent glycoside of solasodine, has detailed a lysosomal-mitochondrial death pathway in human K562 leukemia cells. nih.gov This process begins with the early permeabilization of the lysosomal membrane, leading to the release of lysosomal proteases like cathepsin B into the cytosol. nih.gov The destabilization of lysosomes is a critical initiating event. nih.gov

Following lysosomal rupture, subsequent damage to mitochondria occurs. This includes the permeabilization of the mitochondrial membrane, a decrease in the mitochondrial membrane potential, and the release of key pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.gov The release of cytochrome c is a pivotal step in the intrinsic apoptotic pathway, as it triggers the formation of the apoptosome and activates initiator caspases. mdpi.comyoutube.com

Studies on solasodine and its other glycosides corroborate the central role of the mitochondrial pathway.

Regulation of Bcl-2 Family Proteins: Solasodine has been shown to alter the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. phytopharmajournal.comresearchgate.netnih.gov An increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization. nih.govresearchgate.net

Caspase Activation: The release of cytochrome c leads to the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7. phytopharmajournal.commdpi.comnih.gov The cleavage of substrates like PARP by activated caspases leads to the characteristic biochemical and morphological signs of apoptosis. phytopharmajournal.comresearchgate.net

Calcium Overload: Solamargine treatment has been associated with a significant increase in intracellular calcium concentration, which can further contribute to mitochondrial stress and damage. nih.gov

This convergence of lysosomal destabilization and mitochondrial dysfunction represents a potent mechanism for inducing cell death in cancer cells, a property that may be retained or modified in this compound.

Preclinical Model Systems for Mechanistic Elucidation

Advanced in vitro Cell Line Models (2D and 3D Spheroids)

The elucidation of this compound's mechanisms relies heavily on preclinical model systems, with in vitro cell line models serving as a foundational tool. Traditional two-dimensional (2D) monolayer cell cultures have been widely used to study the biological effects of its parent compound, solasodine. These models, while simple and cost-effective, involve growing cells on flat plastic surfaces, which can alter cell morphology and interactions compared to their native environment. mdpi.com

Despite these limitations, 2D cell culture studies have provided crucial initial insights into the anticancer mechanisms of solasodine. Research using a variety of human cancer cell lines has consistently shown that solasodine inhibits cell proliferation and induces apoptosis in a dose- and time-dependent manner. phytopharmajournal.comnih.govjabonline.in Key findings from 2D models include solasodine's ability to induce cell cycle arrest, often at the G2/M or G1 phase, and to modulate key signaling pathways involved in cell survival and apoptosis, such as the AKT/GSK-3β/β-catenin and Hedgehog/Gli1 pathways. nih.govphytojournal.comresearchgate.net

CompoundCell LineCancer TypeObserved Mechanistic Effects
SolasodineHCT116, HT-29, SW480Colorectal CancerInhibited proliferation; induced G2/M arrest and apoptosis; suppressed AKT/GSK-3β/β-catenin pathway. nih.gov
SolasodineMCF-7Breast CancerInhibited proliferation; induced G1 arrest and apoptosis; upregulated p53 and Bax; downregulated Bcl-2 and cyclins. phytopharmajournal.comphytojournal.com
SolasodineSW1990, PANC1Pancreatic CancerInhibited proliferation, migration, and invasion; induced apoptosis via release of cytochrome c and caspase activation. nih.gov
SolasodineAGS, MKN74Gastric CancerInhibited proliferation by suppressing Hedgehog/Gli1 signaling. researchgate.net
SolasonineSGC-7901Gastric CancerInduced G2 arrest and apoptosis via the mitochondria-mediated pathway. nih.gov
SolamargineK562LeukemiaInduced apoptosis via a lysosomal-mitochondrial death pathway. nih.gov

More advanced three-dimensional (3D) spheroid models are emerging as superior systems for drug discovery. mdpi.com 3D spheroids better mimic the architecture of solid tumors, including the formation of nutrient and oxygen gradients and the establishment of complex cell-cell and cell-matrix interactions. nih.gov These features can influence drug penetration and efficacy, providing a more accurate reflection of the in vivo tumor microenvironment. While studies specifically employing 3D spheroid models to investigate this compound or its analogs are not yet prevalent in the literature, their use would be a critical next step to validate the findings from 2D cultures and to better predict clinical responses.

Mechanistic Studies in in vivo Animal Models (e.g., Rodent Models of Inflammation, Cellular Pathways in Specific Tissues)

In vivo animal models are indispensable for understanding the physiological effects and potential therapeutic applications of compounds in a whole-organism context. Mechanistic studies in rodent models have been particularly valuable in demonstrating the anti-inflammatory and anti-tumor activities of solasodine, the parent aglycone of this compound.

In models of inflammation, solasodine has shown significant, dose-dependent activity. In the carrageenan-induced rat paw edema model, an established test for acute inflammation, solasodine effectively reduced swelling. nih.gov Mechanistic investigations suggest this effect is mediated, at least in part, through the inhibition of key inflammatory pathways, including those involving cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov Furthermore, solasodine has been found to suppress the migration of leukocytes, such as neutrophils, to the site of inflammation. nih.gov In a rat model of allergic asthma, orally administered solasodine suppressed the exaggerated Th2-immune response, reducing airway inflammation, mast cell degranulation, and levels of pro-inflammatory cytokines like IL-4 and IL-5. nih.gov

In the context of oncology, in vivo studies have corroborated the anti-tumor effects observed in vitro. Using a xenograft mouse model where human colorectal cancer cells (HCT116) were implanted, treatment with solasodine resulted in a significant reduction in tumor growth, volume, and weight compared to control groups. nih.gov Analysis of the tumor tissues from these models confirmed that the in vivo anti-tumor activity was associated with the same molecular mechanisms identified in cell culture, including the induction of apoptosis and the downregulation of the AKT/GSK-3β/β-catenin signaling pathway. nih.gov Similarly, in a pancreatic cancer tumor-bearing mouse model, solasodine effectively inhibited tumor growth and stimulated an immune response, indicated by increased serum levels of TNF-α, IL-2, and IFN-γ. nih.gov

CompoundAnimal ModelDisease/ConditionObserved Mechanistic Effects
SolasodineRatCarrageenan-induced paw edema (Acute Inflammation)Reduced edema and leukocyte migration; inhibited COX and 5-LOX pathways. nih.gov
SolasodineRatOvalbumin-induced bronchial asthma (Allergic Inflammation)Reversed airway hyperresponsiveness; reduced histamine, IgE, and Th2-cytokines (IL-4, IL-5); prevented mast cell degranulation. nih.gov
SolasodineMouseColorectal cancer xenograft (HCT116 cells)Suppressed tumor growth, volume, and weight; induced apoptosis; downregulated AKT/GSK-3β/β-catenin pathway in tumor tissue. nih.gov
SolasodineMousePancreatic cancer xenograft (SW1990 cells)Inhibited tumor growth; increased serum levels of TNF-α, IL-2, and IFN-γ, suggesting immune stimulation. nih.gov

These in vivo studies provide strong evidence for the biological activity of the solasodine backbone and suggest that this compound could exhibit similar anti-inflammatory and anti-tumor properties, warranting further investigation in these preclinical models.

Structure Activity Relationship Sar Elucidation of Acetylsolasodine and Its Derivatives

Impact of the Acetyl Group on Biological Activity and Specificity

The acetylation of the C-3 hydroxyl group of solasodine (B1681914) to form acetylsolasodine can significantly modulate its biological profile. Functional groups such as hydroxyl, acetyl, and sugar moieties are known to be largely responsible for the biological activities of steroidal glycoalkaloids. researchgate.net The introduction of an acetyl group alters the polarity and steric hindrance at this position, which can influence the compound's interaction with biological targets.

Esterification at the C-3 position of solasodine has been explored as a strategy to enhance its cytotoxic activity. While some studies on solasodine derivatives have shown that esterification at this position did not consistently enhance inhibitory activity against certain cancer cell lines, the nature of the esterifying group is crucial. researchgate.net The synthesis of O-acetylsolasodine has been described as part of efforts to create novel anticancer steroidal alkaloids, suggesting the importance of this specific modification. nih.govresearchgate.net The acetyl group, by modifying the lipophilicity of the molecule, can affect its ability to cross cell membranes and interact with intracellular targets. This modification can lead to altered potency and specificity compared to the parent compound, solasodine, or its glycosidic forms.

Influence of Steroidal Backbone Modifications on Mechanistic Outcomes

The rigid steroidal backbone of this compound serves as a scaffold that can be chemically modified to alter its biological activity. Modifications to this framework, including the introduction of functional groups or alterations to the ring structure, can have profound effects on the compound's mechanism of action. The piperidine (B6355638) E-ring, in particular, has been shown to have a significant impact on the chemical reactivity of solasodine and its derivatives. researchgate.net

Synthetic modifications of the steroidal backbone have led to the development of analogs with significantly improved antiproliferative activity against various cancer cell lines. semanticscholar.org For instance, the synthesis of novel solasodine derivatives has been undertaken to explore their in vitro anticancer activity. researchgate.net These studies indicate that even subtle changes to the steroidal structure can lead to substantial differences in cytotoxicity and mechanistic outcomes. Such modifications can influence how the molecule interacts with cellular pathways, including those involved in apoptosis, cell cycle regulation, and signal transduction. nih.govnih.gov

Role of Sugar Moiety Substitutions on Receptor Binding and Cellular Effects

In the broader context of solasodine derivatives, the nature of the substituent at the C-3 position is a key determinant of biological activity. While this compound features an acetyl group, a significant body of research has focused on solasodine glycosides, where one or more sugar units are attached at this position. These studies provide valuable insights into the role of C-3 substitutions in receptor binding and cellular effects. The carbohydrate side chains of these glycoalkaloids are of paramount importance in influencing their biological activity. researchgate.net

The presence and type of sugar moiety can dramatically affect the cytotoxicity and mechanism of action. For example, the rhamnose moiety in solamargine (B1681910), a glycoside of solasodine, is crucial for its ability to trigger apoptosis in cancer cells. nih.govscirp.org It is believed that the sugar units mediate the binding of these compounds to specific receptors on cancer cells, which are not present on normal cells. scirp.orgscirp.org Rhamnose-binding lectins on the surface of tumor cells have been identified as potential receptors that facilitate the uptake of these glycosides. mdpi.com The binding of solasodine glycosides to tumor cells can be inhibited by free rhamnose, highlighting the specificity of this interaction. researchgate.net This targeted delivery mechanism contributes to the selective cytotoxicity of these compounds towards cancer cells. researchgate.net The number and type of sugars, as well as their linkage to the aglycone, all influence the biological activity. researchgate.net

The table below summarizes the cytotoxic effects of solasodine and its glycoside derivatives on various human cancer cell lines.

CompoundCell LineActivity
Solasodine Glycosides (e.g., Solamargine)MCF-7 (Breast Cancer)Strong anticancer activity
Solasodine Glycosides (e.g., Solamargine)KB (Oral Epidermoid Carcinoma)Strong anticancer activity
Solasodine Glycosides (e.g., Solamargine)K562 (Chronic Myelogenous Leukemia)Strong anticancer activity
Solasodine Glycosides (e.g., Solamargine)PC3 (Prostate Cancer)Strong anticancer activity
SolasodineHT-29 (Colon Adenocarcinoma)Inhibitory effect
SolasodineHeLa (Cervical Cancer)Highest inhibitory effect among tested cell lines
SolasodineU937 (Histiocytic Lymphoma)Anticancer activity

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. For complex molecules like steroidal alkaloids, subtle changes in stereochemistry can lead to significant differences in how they interact with chiral biological targets such as enzymes and receptors.

Computational Chemistry and Molecular Modeling for SAR Prediction and Ligand Design

In recent years, computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. researchgate.net These methods allow for the prediction of molecular properties and the simulation of interactions between ligands and their biological targets, thereby guiding the design of new drugs with improved efficacy and selectivity.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to correlate the structural features of a series of compounds with their biological activities. mdpi.commdpi.comnih.govnih.gov These models can provide valuable insights into the steric, electrostatic, and hydrophobic requirements for optimal activity, thus guiding the design of new, more potent analogs.

Molecular docking is another powerful computational tool that can predict the binding mode and affinity of a ligand to its target receptor. nih.gov For instance, in-silico molecular docking studies have been performed to investigate the inhibitory potential of solasodine against inflammatory cytokine receptors, demonstrating a strong affinity for these targets. researchgate.netnih.gov Similar computational approaches could be applied to this compound to identify its potential molecular targets and to design novel derivatives with enhanced binding affinities and biological activities. These in-silico methods, when used in conjunction with experimental studies, can significantly accelerate the process of lead optimization and the development of new therapeutic agents based on the this compound scaffold.

Perspectives and Future Directions in Acetylsolasodine Academic Research

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

The complex biological activities of natural products like Acetylsolasodine often stem from intricate interactions within cellular systems. Integrating omics technologies, such as proteomics and metabolomics, offers a powerful approach to unravel these mechanisms. Proteomics can identify changes in protein expression and activity in response to this compound treatment, revealing key cellular pathways and potential protein targets nih.govtandfonline.comijpsr.comnih.govwikipedia.orgmdpi.comuniversiteitleiden.nl. Metabolomics, on the other hand, can provide a snapshot of the small molecule metabolites within a cell or organism, offering insights into metabolic shifts and pathway perturbations induced by this compound tandfonline.comijpsr.comuic.edumdpi.comnih.govnih.gov.

By employing these technologies in tandem, researchers can build a comprehensive systems-level understanding of this compound's impact on cellular processes. This multi-omics approach can help identify specific molecular targets, elucidate downstream signaling cascades, and uncover novel mechanisms of action that might not be apparent through traditional biochemical assays alone. For instance, studies on other steroidal alkaloids have used combined transcriptomic and metabolomic analyses to map biosynthetic pathways and understand regulatory mechanisms mdpi.comnih.govnih.govfrontiersin.org. Applying similar integrated omics strategies to this compound could reveal its precise cellular targets and the complex network of biological responses it elicits.

Exploration of Biosynthetic Engineering for Targeted Compound Production

This compound, like many natural products, is often found in limited quantities in its natural sources, necessitating efficient production methods. Biosynthetic engineering, including metabolic engineering and synthetic biology approaches, offers a promising avenue for the sustainable and scalable production of this compound or its precursors. This involves identifying and characterizing the genes responsible for the biosynthesis of solasodine (B1681914) and its derivatives, and then engineering microbial or plant hosts to produce these compounds umsl.edunih.govnih.govdb-thueringen.deresearchgate.netresearchgate.netresearchgate.net.

Recent advances have elucidated biosynthetic pathways for related steroidal alkaloids, such as cyclopamine (B1684311) and solamargine (B1681910), in various plant species nih.govnih.govfrontiersin.orgumsl.edunih.gov. For example, studies have identified key enzymes involved in the conversion of cholesterol to solasodine aglycone and its subsequent glycosylation and modification in Solanum species nih.gov. Transferring these identified genes into heterologous hosts like Saccharomyces cerevisiae or Camelina sativa could enable the production of this compound through fermentation or engineered plant systems umsl.edunih.gov. This would not only ensure a consistent supply but also allow for the creation of novel derivatives through pathway engineering, potentially leading to compounds with improved therapeutic properties.

Refinement of Advanced in vitro and in vivo Mechanistic Models

To accurately assess the therapeutic potential and understand the mechanisms of action of this compound, the development and refinement of advanced in vitro and in vivo models are essential. Traditional cell culture models, while useful, may not fully recapitulate the complexity of biological systems. Therefore, the use of more sophisticated models, such as three-dimensional (3D) cell cultures (organoids, spheroids), patient-derived xenografts (PDXs), or advanced animal models that better mimic human physiology and disease, is crucial ub.ac.idnih.govsartorius.comnih.gov.

These advanced models can provide a more physiologically relevant environment for testing this compound's efficacy, evaluating its pharmacokinetic and pharmacodynamic properties, and understanding its interactions with the tumor microenvironment or other biological systems. For instance, studies on other steroidal alkaloids have utilized various cell lines and animal models to investigate their anticancer mechanisms acs.orgnih.govebi.ac.ukmdpi.com. Future research should focus on developing or adapting these advanced models specifically for this compound, enabling more accurate preclinical evaluations. Integrating these models with omics technologies and chemical probes will provide a holistic understanding of this compound's biological effects, paving the way for its successful translation into clinical applications.

Q & A

Q. Q1. What are the validated experimental protocols for synthesizing acetylsolasodine, and how can researchers ensure reproducibility?

Answer:

  • Synthesis Optimization : Begin with published protocols (e.g., esterification of solasodine with acetic anhydride) and systematically vary reaction conditions (temperature, molar ratios, catalysts) to optimize yield. Use HPLC or LC-MS for purity validation (>95%) and compare retention times with reference standards .
  • Reproducibility : Document all parameters (solvent purity, reaction time, workup steps) in the main manuscript, with raw spectral data (NMR, IR) in supplementary materials. Cross-validate results using independent replicates and report deviations in yield or purity .

Q. Q2. How should researchers design in vitro assays to assess this compound’s pharmacological activity while minimizing confounding variables?

Answer:

  • Cell Line Selection : Use validated cell lines (e.g., human cancer lines like HeLa or A549) with clear provenance and mycoplasma-free certification. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) to isolate compound-specific effects .
  • Dose-Response Analysis : Employ a minimum of six concentration points (e.g., 1 nM–100 µM) with triplicate measurements. Normalize data to baseline viability and apply statistical tests (ANOVA with post-hoc correction) to address biological variability .

Advanced Research Questions

Q. Q3. How can contradictory cytotoxicity data for this compound across studies be systematically resolved?

Answer:

  • Data Harmonization : Compare variables such as cell culture conditions (serum concentration, passage number), compound solubility (via DLS or TEM), and assay endpoints (MTT vs. ATP luminescence). Reanalyze raw datasets using standardized IC50 calculation methods (e.g., nonlinear regression) .
  • Bias Assessment : Evaluate whether conflicting studies lacked blinding during data collection or used non-validated antibodies in mechanistic assays. Cross-reference with orthogonal techniques (e.g., caspase-3 activation vs. Annexin V staining) .

Q. Q4. What advanced techniques are recommended for elucidating this compound’s molecular targets and mechanisms of action?

Answer:

  • Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 screens to identify binding partners. Validate hits via SPR (surface plasmon resonance) for affinity measurements and siRNA knockdown for functional validation .
  • Mechanistic Studies : Employ live-cell imaging (e.g., confocal microscopy with organelle-specific dyes) to track subcellular localization. Pair with transcriptomic profiling (RNA-seq) to map downstream pathways affected by treatment .

Q. Q5. How can researchers design longitudinal studies to evaluate this compound’s metabolic stability and toxicity in preclinical models?

Answer:

  • Pharmacokinetic Profiling : Administer this compound intravenously and orally to rodents (n ≥ 8/group) with serial blood sampling. Quantify plasma concentrations via LC-MS/MS and calculate AUC, Cmax, and t₁/₂. Compare tissue distribution using whole-body autoradiography .
  • Toxicology Endpoints : Monitor histopathology (liver, kidneys), serum biomarkers (ALT, creatinine), and behavioral changes over 28 days. Use NOAEL (no observed adverse effect level) to establish safety margins .

Methodological Guidelines for Data Analysis

Q. Q6. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects in combination therapies?

Answer:

  • Synergy Quantification : Apply the Chou-Talalay method (Combination Index) or Bliss independence model to distinguish additive vs. synergistic effects. Use high-content screening (e.g., IncuCyte) for real-time dose-matrix validation .
  • Data Visualization : Generate isobolograms or heatmaps to illustrate interaction landscapes. Report confidence intervals and p-values for combinatorial efficacy .

Q. Q7. How should researchers address batch-to-batch variability in this compound samples during multi-institutional studies?

Answer:

  • Quality Control : Implement a centralized QC protocol (e.g., NMR fingerprinting, elemental analysis) for all batches. Use blinded sample redistribution to eliminate institutional bias .
  • Metadata Annotation : Document synthesis dates, storage conditions (−80°C vs. lyophilized), and solvent history in a shared database. Apply mixed-effects models to statistically adjust for batch effects .

Ethical and Reporting Standards

Q. Q8. What ethical considerations are critical when translating this compound research into animal or human trials?

Answer:

  • IACUC Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization, power analysis, and humane endpoints. For human tissue studies, obtain IRB approval and ensure donor consent aligns with data-sharing plans .
  • Conflict Disclosure : Declare all funding sources and patent filings related to this compound derivatives in publications. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.